2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxy group substituted with dimethyl groups and a tetrazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and tetrazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy and tetrazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy and tetrazole compounds.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and tetrazole groups play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenoxy)-2-propanone: Shares the phenoxy group but differs in the overall structure and functional groups.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-s-tetrazine: Contains the tetrazole ring but has a different core structure.
Uniqueness
2-(2,6-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its combination of phenoxy and tetrazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-4-3-5-13(2)17(12)24-10-16(23)19-14-6-8-15(9-7-14)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
InChI Key |
YWDNEZZXTLXVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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